molecular formula C10H11Br B2868561 1-Bromo-2-(1-methylcyclopropyl)benzene CAS No. 1211594-34-1

1-Bromo-2-(1-methylcyclopropyl)benzene

Cat. No.: B2868561
CAS No.: 1211594-34-1
M. Wt: 211.102
InChI Key: TZZUFAJKCFSOMD-UHFFFAOYSA-N
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Description

1-Bromo-2-(1-methylcyclopropyl)benzene is an organic compound with the molecular formula C10H11Br It is a brominated derivative of benzene, featuring a cyclopropyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(1-methylcyclopropyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(1-methylcyclopropyl)benzene using bromine in the presence of a catalyst such as iron bromide. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where benzene derivatives are treated with bromine under optimized conditions to achieve high yields. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(1-methylcyclopropyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Biaryl Compounds: Formed through coupling reactions.

    Brominated Cyclopropyl Ketones: Resulting from oxidation.

    Cyclopropylbenzene Derivatives: Produced via reduction.

Scientific Research Applications

1-Bromo-2-(1-methylcyclopropyl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-(1-methylcyclopropyl)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the bromine atom acts as an electrophile, facilitating the formation of a positively charged intermediate. This intermediate undergoes further transformations, leading to the substitution of the bromine atom with other functional groups .

Comparison with Similar Compounds

  • 2-Bromo-1-methylcyclopropylbenzene
  • 1-Bromo-2-methylcyclopropylbenzene
  • 1-Bromo-3-(1-methylcyclopropyl)benzene

Comparison: 1-Bromo-2-(1-methylcyclopropyl)benzene is unique due to the specific positioning of the bromine and cyclopropyl groups on the benzene ring. This structural arrangement influences its reactivity and the types of reactions it can undergo, distinguishing it from other brominated benzene derivatives .

Properties

IUPAC Name

1-bromo-2-(1-methylcyclopropyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c1-10(6-7-10)8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZUFAJKCFSOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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